N-(2-tert-butylpyrimidin-4-yl)-1H-indazol-5-amine
Description
N-(2-tert-butylpyrimidin-4-yl)-1H-indazol-5-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring substituted with a tert-butyl group and an indazole ring substituted with an amine group
Properties
IUPAC Name |
N-(2-tert-butylpyrimidin-4-yl)-1H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-15(2,3)14-16-7-6-13(19-14)18-11-4-5-12-10(8-11)9-17-20-12/h4-9H,1-3H3,(H,17,20)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEZZGIBLVXSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)NC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylpyrimidin-4-yl)-1H-indazol-5-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Formation of the Indazole Ring: The indazole ring is formed through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Coupling of Pyrimidine and Indazole Rings: The final step involves coupling the pyrimidine and indazole rings through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylpyrimidin-4-yl)-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or bases.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original amine group.
Scientific Research Applications
N-(2-tert-butylpyrimidin-4-yl)-1H-indazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-tert-butylpyrimidin-4-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-tert-butylpyrimidin-4-yl)-1H-indazole-3-carboxamide
- N-(2-tert-butylpyrimidin-4-yl)-1H-indazole-6-amine
- N-(2-tert-butylpyrimidin-4-yl)-1H-indazole-7-amine
Uniqueness
N-(2-tert-butylpyrimidin-4-yl)-1H-indazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the tert-butyl group and the indazole ring contributes to its stability, reactivity, and potential bioactivity, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
